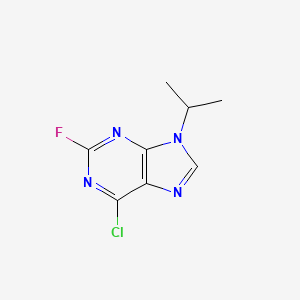
6-Chloro-2-fluoro-9-isopropyl-9H-purine
カタログ番号 B2680105
分子量: 214.63
InChIキー: AISKFDFVSSENFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09408848B2
Procedure details


Anhydrous tetrahydrofuran (60 mL) is added to a flame-dried flask under N2 containing 2-fluoro-6-chloropurine (1.8 g, 10.4 mmol) and triphenylphosphine (6 g, 20.8 mmol). To this anhydrous 2-propanol (1.6 ml, 20.8 mmol) is added, and the mixture is then cooled to −10° C. After dropwise addition of 40% (W/V) diethyl azodicarboxylate in tetrahydrofuran (9 ml, 20.8 mmol), the mixture is warmed gradually to room temperature. After 18 h, the reaction mixture is quenched with 1 ml of water and the solvent is removed in vacuo. The resulting yellow oil is purified by column chromatography. The resulting solid is triturated with methanol (to remove the diethyl hydrazine-N,N′-dicarboxylate ester by-products) to yield 1.1 g (49%) as a white solid.



Name
diethyl azodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[C:12]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:17]=CC=C[CH:13]=1.CC(O)C.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[F:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:12]([CH3:17])[CH3:13])=[C:4]([Cl:11])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=C2NC=NC2=N1)Cl
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Step Three
|
Name
|
diethyl azodicarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is warmed gradually to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is quenched with 1 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow oil is purified by column chromatography
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid is triturated with methanol (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the diethyl hydrazine-N,N′-dicarboxylate ester by-products)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 1.1 g (49%) as a white solid
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=NC(=C2N=CN(C2=N1)C(C)C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
